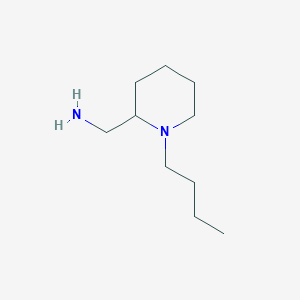

(1-Butylpiperidin-2-yl)methanamine

描述

Contextualization within Modern Piperidine (B6355638) Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. nih.gov Its prevalence is a testament to its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and bioavailability, and to serve as a versatile scaffold for constructing complex three-dimensional structures. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, highlighting their significance to the drug discovery and development industry. nih.gov

Modern organic chemistry continually seeks the development of efficient and cost-effective methods for creating substituted piperidines. ajchem-a.com The functionalization of the piperidine ring allows chemists to fine-tune the biological activity and properties of a molecule. nih.gov (1-Butylpiperidin-2-yl)methanamine, featuring both an N-butyl group and a C2-aminomethyl substituent, is a prime example of a highly functionalized piperidine. Its specific substitution pattern makes it a pre-designed component for incorporation into larger, more complex molecular architectures, particularly in the field of anesthetic drug development.

Significance as a Versatile Chemical Building Block

The utility of this compound as a building block stems from its distinct structural features: a secondary amine within the piperidine ring that has been alkylated with a butyl group, and a primary aminomethyl group at the adjacent carbon. This arrangement provides multiple reactive sites for synthetic transformations.

Its primary significance lies in its role as a key intermediate in the synthesis of several long-acting local anesthetics. The compound effectively combines the lipophilic butyl group and the nucleophilic aminomethyl group on a chiral piperidine framework. This structure is a direct precursor to the amide-linked side chains characteristic of anesthetics like Bupivacaine (B1668057) and its analogues. The synthesis of these drugs often involves the acylation of the aminomethyl group of this compound.

Below is a table detailing some of the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

| CAS Number | 166432-47-9 |

| Canonical SMILES | CCCCN1CCCCC1CN |

Overview of Synthetic Utility and Emerging Research Relevance

The most prominent and well-documented synthetic application of this compound is in the production of Bupivacaine, a widely used local anesthetic. The synthesis of Bupivacaine typically involves the reaction of this compound with 2,6-dimethylphenyl isocyanate or a related acylating agent. google.comgoogle.com This reaction forms the characteristic amide bond of the final drug molecule.

A common synthetic route starts with 2-piperidinecarboxylic acid. google.comgoogle.com This precursor undergoes a series of reactions, including amidation with 2,6-dimethylaniline (B139824) to form an amide, followed by reduction of the carboxylic acid group to the aminomethyl group. The final key step is the N-alkylation of the piperidine nitrogen with a butyl group (e.g., using bromo-n-butane) to yield the target intermediate, which is then used to complete the synthesis of Bupivacaine. google.com

The research relevance of this compound is intrinsically linked to the ongoing development and study of local anesthetics. The demand for enantiopure versions of these drugs, such as Levobupivacaine (the (S)-enantiomer of Bupivacaine), necessitates stereocontrolled syntheses. Consequently, the synthesis of enantiomerically pure (S)-(1-Butylpiperidin-2-yl)methanamine is a critical area of research, ensuring the production of drugs with improved therapeutic profiles. While its primary role is established, the compound remains a valuable synthon for creating new analogues and derivatives for pharmacological screening, continuing its relevance in medicinal chemistry research.

属性

IUPAC Name |

(1-butylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-3-7-12-8-5-4-6-10(12)9-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIKYSSEZFTHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019341-68-4 | |

| Record name | (1-butylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butylpiperidin 2 Yl Methanamine

Established Routes to the Piperidine (B6355638) Core Structure

The formation of the piperidine ring is the foundational step in the synthesis of (1-Butylpiperidin-2-yl)methanamine. The two primary strategies for constructing this saturated heterocycle are through the cyclization of acyclic precursors or the reduction of aromatic pyridine (B92270) derivatives.

Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization reactions are a powerful tool for the formation of the piperidine ring. These methods typically involve the formation of one or two carbon-nitrogen bonds in a single cyclization event from a suitably functionalized open-chain precursor. A common approach is the double reductive amination of a dicarbonyl compound, which can provide direct access to the piperidine skeleton. masterorganicchemistry.com The versatility of this method allows for the incorporation of various substituents on both the nitrogen and carbon atoms of the ring.

Another notable cyclization strategy involves the intramolecular aza-Michael reaction. This approach utilizes an N-tethered alkene that undergoes cyclization to form the piperidine ring. Organocatalysts can be employed to achieve enantioselective synthesis of substituted piperidines. masterorganicchemistry.com

Reduction Approaches to Saturated Heterocycles

The catalytic hydrogenation of pyridine derivatives is a widely used and direct method for the synthesis of the piperidine core. This approach is attractive due to the commercial availability of a vast array of substituted pyridines. The reduction can be achieved using various catalysts and reaction conditions.

A common starting material for the synthesis of 2-substituted piperidines is 2-pyridinecarbonitrile (also known as 2-cyanopyridine). nist.gov The reduction of the pyridine ring can be accomplished using heterogeneous catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly when substituents are present on the pyridine ring.

| Starting Material | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |

| Pyridine | PtO₂ | H₂ | Acetic Acid | Room Temp | 3 | Piperidine | General Method |

| 2-Methylpyridine | Rh/C | H₂ | Ethanol | 50 | 50 | 2-Methylpiperidine | General Method |

| 2-Pyridinecarbonitrile | Raney Nickel | H₂ / NH₃ | Toluene | 100-150 | 100-150 | 2-Aminomethylpiperidine | masterorganicchemistry.com |

This table presents illustrative examples and conditions may vary based on the specific substrate and desired outcome.

Installation of N-Butyl and C2-Methanamine Functionalities

Once the piperidine core is established, the next critical steps involve the introduction of the butyl group at the nitrogen atom and the methanamine moiety at the C2 position. The order of these installations can be varied depending on the chosen synthetic strategy.

Amination Protocols for the Exocyclic Amine

The C2-methanamine group can be introduced through several methods. A common and efficient route is the reduction of a nitrile group at the C2 position. Starting from 2-cyanopiperidine, the nitrile can be reduced to a primary amine using various reducing agents.

Catalytic hydrogenation is a frequently employed method for this transformation. Catalysts such as Raney Nickel or cobalt-based catalysts in the presence of ammonia (B1221849) and hydrogen gas can effectively reduce the nitrile to the desired aminomethyl group. The presence of ammonia helps to minimize the formation of secondary amine byproducts.

Alternatively, reductive amination of a piperidine-2-carboxaldehyde can be employed. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org

Alkylation of the Piperidine Nitrogen

The introduction of the butyl group onto the piperidine nitrogen is typically achieved through N-alkylation. This reaction involves the treatment of a secondary piperidine amine with a suitable butylating agent. A common and effective method is the reaction with an alkyl halide, such as butyl bromide or butyl iodide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Bases such as potassium carbonate or triethylamine (B128534) are frequently used.

Reductive amination can also be utilized to introduce the N-butyl group. masterorganicchemistry.com In this case, a primary or secondary piperidine amine can be reacted with butanal in the presence of a reducing agent like sodium triacetoxyborohydride to form the N-butylpiperidine derivative. masterorganicchemistry.com This method is particularly useful as it is a one-pot procedure with generally high yields.

| Method | Reagents | Solvent | Key Features | Reference |

| N-Alkylation | Butyl bromide, K₂CO₃ | Acetonitrile (B52724) or DMF | Direct alkylation, requires a base. | General Method |

| Reductive Amination | Butanal, NaBH(OAc)₃ | Dichloromethane or THF | One-pot procedure, mild conditions. | masterorganicchemistry.com |

Stereoselective Synthesis Approaches for Chiral Forms

The synthesis of specific enantiomers or diastereomers of this compound requires stereocontrolled synthetic methods. This can be achieved through several strategies, including the use of chiral starting materials, asymmetric catalysis, or the resolution of a racemic mixture.

One approach is to start with an enantiomerically pure precursor. For instance, (S)-tert-Butyl 2-cyanopiperidine-1-carboxylate is a commercially available chiral building block. bldpharm.comepa.gov This can be N-butylated, followed by the removal of the Boc protecting group and subsequent reduction of the nitrile to the aminomethyl group, yielding the desired chiral product.

Asymmetric synthesis can also be employed to create the chiral centers during the reaction sequence. For example, the asymmetric reduction of a 2-substituted pyridine can lead to an enantioenriched piperidine core. nih.gov Additionally, diastereoselective alkylation of a chiral N-Boc-piperidine at the C2 position can be achieved by using a chiral auxiliary or a chiral base.

Finally, if a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through chiral resolution. This can be accomplished using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase. wvu.edunih.govnih.govmdpi.commdpi.com Another classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. The resulting diastereomers often have different solubilities, allowing for their separation by crystallization.

Chiral Auxiliary Strategies in Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules like this compound. These temporary chiral groups guide the formation of a specific stereoisomer, after which they are cleaved to yield the desired product.

One prominent strategy involves the use of phenylglycinol-derived oxazolopiperidone lactams as versatile chiral building blocks. researchgate.net These auxiliaries are readily prepared in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net For the synthesis of a 2-substituted piperidine, a chiral amino alcohol can be condensed with a δ-oxo acid derivative to form a chiral lactam. Subsequent manipulations, such as reduction and functional group transformations, can lead to the desired enantiomerically pure piperidine derivative. researchgate.net

Another effective approach utilizes carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine. researchgate.netcdnsciencepub.com These auxiliaries leverage the steric and stereoelectronic properties of carbohydrates to direct nucleophilic additions to N-functionalized aldimines with high diastereoselectivity. researchgate.net For instance, a domino Mannich-Michael reaction between Danishefsky's diene and an O-pivaloylated arabinosylaldimine can furnish an N-arabinosyl dehydropiperidinone. cdnsciencepub.com This intermediate can then be further functionalized and the auxiliary removed to yield the chiral 2-substituted piperidine. researchgate.netcdnsciencepub.com

The use of pseudoephedrine as a chiral auxiliary also presents a viable route. wikipedia.org By forming an amide with a suitable carboxylic acid precursor, the α-proton can be deprotonated and the resulting enolate can react with an electrophile. The stereochemical outcome of this reaction is directed by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org

| Chiral Auxiliary | Key Reaction | Advantages | Disadvantages | Representative Reference |

| Phenylglycinol-derived oxazolopiperidone lactams | Cyclocondensation with a δ-oxo acid derivative | High stereocontrol, access to both enantiomers | Multi-step process | researchgate.net |

| D-Arabinopyranosylamine | Domino Mannich-Michael reaction | High diastereoselectivity, use of a readily available chiral pool starting material | Requires protection/deprotection steps | researchgate.netcdnsciencepub.com |

| Pseudoephedrine | Alkylation of a chiral amide enolate | Well-established methodology, predictable stereochemical outcome | Auxiliary removal can sometimes be challenging | wikipedia.org |

Asymmetric Catalysis in Enantioselective Production

Asymmetric catalysis offers an elegant and often more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This methodology employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A powerful strategy for the synthesis of chiral 2-substituted piperidines is the asymmetric hydrogenation of corresponding pyridine derivatives. nih.gov Chiral iridium or ruthenium catalysts containing specific phosphine-oxazoline (P,N) ligands have been shown to effectively reduce pyridinium (B92312) salts to piperidines with high enantioselectivity. nih.gov This method is attractive due to the ready availability of pyridine starting materials.

Organocatalysis provides another robust avenue for the asymmetric synthesis of the piperidine core. For example, proline and its derivatives can catalyze the asymmetric α-amination of aldehydes, which can then be converted to chiral 2-(aminomethyl)piperidines through a subsequent reductive amination and cyclization sequence. acs.orgacs.org This approach has been successfully used to synthesize both (R)- and (S)-2-(aminomethyl)piperidine with high enantiomeric excess. acs.org A biomimetic approach using proline has also been reported for the asymmetric Mannich addition of ketones to cyclic imines, yielding chiral 2-substituted piperidine alkaloids. nih.govacs.org

Furthermore, chemo-enzymatic methods are emerging as a sustainable and highly selective option. Combining chemical synthesis with biocatalysis, such as using amine oxidases and ene-imine reductases, allows for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov

| Catalyst Type | Key Reaction | Advantages | Disadvantages | Representative Reference |

| Chiral Iridium/Ruthenium Complexes | Asymmetric hydrogenation of pyridinium salts | High enantioselectivity, atom-economical | Requires specialized ligands and high-pressure equipment | nih.gov |

| Proline (Organocatalyst) | Asymmetric α-amination/Mannich reaction | Readily available and inexpensive catalyst, mild reaction conditions | Substrate scope can be limited | acs.orgnih.gov |

| Biocatalysts (e.g., Amine Oxidase/Ene-Imine Reductase) | Asymmetric dearomatization of pyridines | High selectivity, environmentally benign conditions | Requires specific enzymes and optimization of biological conditions | nih.gov |

Diastereoselective Synthesis Techniques

When synthesizing substituted piperidines that contain more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) is crucial. For a molecule like this compound, if the synthetic route involves the simultaneous or sequential introduction of substituents, diastereoselective methods become important.

One strategy involves the intramolecular Michael-type cyclization of chiral β'-carbamate-α,β-unsaturated ketones. acs.org The stereochemical outcome of the cyclization, leading to either cis- or trans-2,6-disubstituted piperidines, can be influenced by the nature of the nitrogen protecting group and the steric hindrance of other substituents. acs.org

Intramolecular hydroamination reactions catalyzed by palladium have also been shown to be highly diastereoselective in the synthesis of 2,6-disubstituted piperazines, a methodology that can be conceptually applied to piperidines. nih.gov The stereochemistry of the product is often dictated by the conformation of the transition state.

The Prins cyclization, the reaction of an alkenol with an aldehyde, is another powerful tool for constructing substituted piperidines with controlled diastereoselectivity. uva.esnih.gov The stereochemical outcome is generally governed by the formation of a stable chair-like transition state where substituents preferentially occupy equatorial positions. uva.es

| Methodology | Key Transformation | Stereochemical Control | Representative Reference |

| Intramolecular Michael Addition | Cyclization of β'-carbamate-α,β-unsaturated ketones | Controlled by protecting groups and steric factors to favor trans or cis isomers. | acs.org |

| Palladium-Catalyzed Hydroamination | Intramolecular cyclization of aminoalkenes | High diastereoselectivity for trans products via a defined transition state. | nih.gov |

| Prins Cyclization | Reaction of an alkenol with an aldehyde | Formation of a chair-like transition state leads to predictable diastereoselectivity. | uva.esnih.gov |

Scalable Synthesis Considerations for Laboratory and Industrial Research

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors, including cost of starting materials, number of synthetic steps, safety of reagents and reaction conditions, and ease of purification.

For the synthesis of this compound, a convergent approach is generally preferred for scalability. This would involve the separate synthesis of the 2-(aminomethyl)piperidine (B33004) core and subsequent N-butylation.

Synthesis of the 2-(Aminomethyl)piperidine Core:

A practical and scalable synthesis of racemic 2-(aminomethyl)piperidine starts from 2-pyridinecarbonitrile. sigmaaldrich.com Catalytic hydrogenation of the nitrile and the pyridine ring can be performed in a one-pot process, although it may require optimization to avoid side reactions. An alternative is a stepwise reduction.

For an enantioselective scalable synthesis, the resolution of racemic 2-(aminomethyl)piperidine with a chiral acid is a classical and often industrially viable method. Alternatively, asymmetric catalytic hydrogenation of 2-pyridinecarbonitrile or a related intermediate, if a robust and efficient catalyst can be found, would be a highly attractive route due to its atom economy. nih.gov

N-Butylation:

The final N-butylation step is typically a standard and scalable procedure. Reductive amination of the primary amine of 2-(aminomethyl)piperidine with butyraldehyde (B50154) is a common and efficient method. This reaction is generally high-yielding and the purification of the final product is often straightforward. Alternatively, direct N-alkylation with a butyl halide (e.g., butyl bromide or iodide) in the presence of a base is also a viable, though potentially less atom-economical, option. researchgate.net Careful control of stoichiometry is necessary to avoid over-alkylation to form a quaternary ammonium (B1175870) salt. researchgate.net

| Synthetic Step | Scalable Approach | Advantages for Scale-up | Potential Challenges for Scale-up |

| 2-(Aminomethyl)piperidine Synthesis (Racemic) | Catalytic hydrogenation of 2-pyridinecarbonitrile | Readily available starting material, potentially a one-pot reaction | Catalyst cost and lifetime, potential for side reactions |

| 2-(Aminomethyl)piperidine Synthesis (Enantioselective) | 1. Classical resolution of the racemate2. Asymmetric catalytic hydrogenation | 1. Well-established and reliable2. Highly atom-economical | 1. Loss of 50% of material, requires a suitable resolving agent2. High cost of chiral catalysts, may require high pressure |

| N-Butylation | Reductive amination with butyraldehyde | High yield, mild conditions, readily available reagents | Use of reducing agents like sodium borohydride requires careful handling on a large scale |

Derivatization and Functionalization Reactions of 1 Butylpiperidin 2 Yl Methanamine

Reactions at the Primary Amine Moiety

The primary amine group of (1-Butylpiperidin-2-yl)methanamine is a nucleophilic center that readily participates in a variety of chemical transformations. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of novel compounds with tailored properties.

Amidation and Sulfonamidation Transformations

The primary amine of this compound can be readily acylated to form amides and sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of stable and biologically relevant compounds.

Amidation: The reaction of this compound with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding amides. For instance, in the synthesis of analogues of the local anesthetic bupivacaine (B1668057), the parent compound, 2-piperidinecarboxylic acid, is often first coupled with an aniline (B41778) derivative, followed by N-alkylation. However, direct amidation of this compound with an appropriate acylating agent would provide a more direct route to such analogues. A general approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) when a carboxylic acid is the acylating agent. Alternatively, the more reactive acyl chlorides can be used in the presence of a base to neutralize the HCl byproduct.

Sulfonamidation: The reaction with sulfonyl chlorides provides sulfonamides, a class of compounds with a broad spectrum of biological activities. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrochloric acid formed during the reaction. The resulting sulfonamides are generally stable compounds. While specific examples for the direct sulfonamidation of this compound are not extensively documented in readily available literature, the reaction is a standard transformation for primary amines. For example, various 2-aminothiazole (B372263) derivatives are readily converted to their corresponding sulfonamides by reaction with sulfonyl chlorides in the presence of a base like sodium acetate. rsc.org

Table 1: Representative Amidation and Sulfonamidation Reactions

| Acylating/Sulfonylating Agent | Reagents and Conditions | Product Type | Reference |

| 2,6-Dimethylbenzoyl chloride | Base (e.g., Triethylamine), CH2Cl2, rt | N-((1-Butylpiperidin-2-yl)methyl)-2,6-dimethylbenzamide | Analogous to bupivacaine synthesis acs.org |

| Benzenesulfonyl chloride | Pyridine, 0 °C to rt | N-((1-Butylpiperidin-2-yl)methyl)benzenesulfonamide | General sulfonamide synthesis rsc.org |

| Acetic anhydride | Base (e.g., Triethylamine), CH2Cl2, rt | N-((1-Butylpiperidin-2-yl)methyl)acetamide | General acylation nih.gov |

Alkylation and Acylation Reactions

Beyond simple amidation, the primary amine can undergo further alkylation and acylation to introduce diverse substituents.

Alkylation: Reductive amination is a powerful method for the N-alkylation of the primary amine. This two-step, one-pot process involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the controlled introduction of a wide variety of alkyl groups. While direct examples with this compound are scarce, this is a general and widely used reaction for primary amines. researchgate.net

Acylation: Acylation with various acylating agents other than those leading to simple amides can introduce a range of functional groups. For instance, reaction with chloroformates would yield carbamates, while reaction with isocyanates would produce ureas. These reactions are typically performed in a suitable solvent in the presence of a base.

Table 2: Illustrative Alkylation and Acylation Reactions

| Reagent | Reagents and Conditions | Product Type | Reference |

| Benzaldehyde | NaBH(OAc)₃, Dichloromethane | N-Benzyl-(1-butylpiperidin-2-yl)methanamine | General reductive amination researchgate.net |

| Ethyl chloroformate | Triethylamine, CH2Cl2 | Ethyl ((1-butylpiperidin-2-yl)methyl)carbamate | General carbamate (B1207046) formation |

| Phenyl isocyanate | Dichloromethane, rt | 1-((1-Butylpiperidin-2-yl)methyl)-3-phenylurea | General urea (B33335) formation |

Formation of Imine Derivatives and Condensed Heterocycles

The primary amine of this compound can react with carbonyl compounds to form imines (Schiff bases), which can be valuable intermediates for the synthesis of more complex heterocyclic systems.

Imine Formation: The condensation of this compound with aldehydes or ketones, typically under acid catalysis with removal of water, affords the corresponding imines. eijppr.comnih.gov These C=N double bonds can be subsequently reduced to secondary amines or serve as electrophilic centers for nucleophilic attack.

Condensed Heterocycles: The bifunctional nature of this compound allows for its use in the construction of condensed heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the piperidine (B6355638) core or attached to the aminomethyl side chain. While specific examples are not readily found for this particular substrate, analogous reactions are well-established in heterocyclic chemistry. For instance, the reaction of a 1,2-diamine with a β-ketoester can lead to the formation of a diazepine (B8756704) ring.

Table 3: Imine Formation and Potential Cyclocondensation Reactions

| Reactant | Reagents and Conditions | Product Type | Reference |

| Acetone | Toluene, Dean-Stark trap, p-TsOH (cat.) | (1-Butylpiperidin-2-yl)-N-(propan-2-ylidene)methanamine | General imine formation eijppr.com |

| 2,4-Pentanedione | Methanol, reflux | Substituted dihydropyrimidine (B8664642) derivative | Analogous cyclocondensation reactions |

| Diethyl oxalate | Ethanol, reflux | Piperazin-2-one derivative | Analogous cyclocondensation reactions |

Transformations at the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring of this compound is also a site for chemical modification, allowing for alterations in the steric and electronic properties of the molecule.

N-Substitutions and Protecting Group Chemistry

While the piperidine nitrogen is already substituted with a butyl group, certain transformations can be envisaged, particularly in the context of protecting group strategies if the synthesis started from a precursor without the N-butyl group.

N-Substitutions: In a hypothetical scenario where the starting material is (Piperidin-2-yl)methanamine, the secondary amine of the piperidine ring would be a primary site for alkylation or acylation. The introduction of the butyl group is an example of such a substitution.

Protecting Group Chemistry: In multi-step syntheses, it is often necessary to protect one of the amine functionalities to achieve selective reaction at the other. For a precursor like 2-(aminomethyl)piperidine (B33004), the piperidine nitrogen could be protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). guidechem.com These protecting groups can be selectively removed under acidic or hydrogenolytic conditions, respectively, to allow for further functionalization at the piperidine nitrogen. organic-chemistry.org

Table 4: Protecting Group Strategies for the Piperidine Nitrogen

| Protecting Group Reagent | Protection Conditions | Deprotection Conditions | Reference |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., Triethylamine), CH2Cl2, rt | Trifluoroacetic acid (TFA) in CH2Cl2 or HCl in Dioxane | guidechem.com |

| Benzyl (B1604629) chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Dioxane/Water, 0 °C to rt | H₂, Pd/C, Methanol | wikipedia.org |

Quaternization Reactions and Derivatives

The tertiary piperidine nitrogen can be alkylated to form quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge and significantly alters the physicochemical properties of the molecule.

Quaternization: The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl bromide, leads to the formation of a quaternary ammonium salt. nih.gov The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or acetone. The resulting quaternary salts often exhibit different biological activities compared to the parent tertiary amine.

N-Oxide Formation: Oxidation of the tertiary piperidine nitrogen with an oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding N-oxide. google.comorganic-chemistry.org N-oxides are often more polar and water-soluble than the parent amines and can sometimes act as prodrugs. google.com

Table 5: Quaternization and N-Oxide Formation

| Reagent | Reagents and Conditions | Product Type | Reference |

| Methyl Iodide | Acetone, rt | 1-Butyl-1-methyl-2-(aminomethyl)piperidinium iodide | General quaternization nih.gov |

| Benzyl Bromide | Acetonitrile, reflux | 1-Benzyl-1-butyl-2-(aminomethyl)piperidinium bromide | General quaternization acs.org |

| Hydrogen Peroxide | Methanol, rt | This compound N-oxide | General N-oxidation organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to rt | This compound N-oxide | General N-oxidation google.com |

Stereochemical Implications of Chemical Derivatization

The chemical derivatization of this compound inherently involves considerations of its stereochemistry, as the molecule possesses a chiral center at the C2 position of the piperidine ring. The spatial arrangement of the substituents around this stereocenter gives rise to two enantiomers, the (R) and (S) forms. The stereochemical outcome of any functionalization reaction is therefore a critical aspect, determining the isomeric purity and potential biological activity of the resulting derivatives.

When derivatization occurs at either the primary amine of the methanamine moiety or the tertiary amine of the piperidine ring, the existing chiral center at C2 is not directly involved in the bond-forming or bond-breaking steps. Consequently, if the starting material is an enantiomerically pure sample of this compound, the derivatization is expected to proceed with retention of configuration at the C2 position. libretexts.org This principle is fundamental in the synthesis of many chiral piperidine-containing compounds, where a chiral precursor is used to ensure the final product has the desired stereochemistry. acs.orgnih.gov For instance, in the synthesis of related local anesthetics like ropivacaine (B1680718) and levobupivacaine, starting from enantiopure (S)-2-pipecolic acid ensures the formation of the corresponding (S)-enantiomer of the final product. nih.govacs.org

However, the reaction conditions must be carefully controlled to prevent racemization. While reactions at the exocyclic primary amine or the endocyclic tertiary amine are unlikely to cause inversion at the C2 center, harsh conditions such as high temperatures or the presence of certain reagents could potentially lead to side reactions that might compromise the stereochemical integrity. researchgate.net

A significant stereochemical implication arises when the derivatizing agent itself is chiral. In such cases, the reaction of an enantiopure sample of this compound with a chiral reagent will result in the formation of diastereomers. thieme-connect.de These diastereomers will have different physical and chemical properties, which can be exploited for their separation. The use of chiral derivatizing agents is a common strategy for the analytical separation and characterization of enantiomers. wikipedia.orgresearchgate.net

Furthermore, if a derivatization reaction introduces a new stereocenter into the molecule, a mixture of diastereomers will be formed. libretexts.org For example, the acylation of the primary amine with a racemic chiral acid would result in two diastereomeric products for each enantiomer of the starting amine. The relative amounts of these diastereomers will depend on the degree of stereoselectivity of the reaction.

Table of Hypothetical Derivatization Reactions and Stereochemical Outcomes

| Starting Material | Derivatizing Reagent | Reaction Type | Product Description | Expected Stereochemical Outcome |

| (S)-(1-Butylpiperidin-2-yl)methanamine | Acetic Anhydride | Acylation | (S)-N-((1-butylpiperidin-2-yl)methyl)acetamide | Retention of (S)-configuration |

| (R)-(1-Butylpiperidin-2-yl)methanamine | Benzoyl Chloride | Acylation | (R)-N-((1-butylpiperidin-2-yl)methyl)benzamide | Retention of (R)-configuration |

| (S)-(1-Butylpiperidin-2-yl)methanamine | (R)-2-Phenylpropanoic acid | Amide Coupling | Diastereomeric amides | Formation of (S,R) and potential for minor (S,S) diastereomers |

| Racemic this compound | (S)-Mosher's acid chloride | Derivatization | Diastereomeric Mosher's amides | Formation of a mixture of (R,S) and (S,S) diastereomers for analytical purposes |

Applications of 1 Butylpiperidin 2 Yl Methanamine As a Chiral Building Block

Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of molecules like (1-Butylpiperidin-2-yl)methanamine makes them valuable starting materials for constructing larger, stereochemically complex targets, such as natural products and their analogs.

Chiral building blocks are frequently used in "exocyclic chirality induced" reactions, where the existing stereocenter directs the formation of new ones. rsc.org For instance, a chiral amine can be used to construct substituted piperidines through condensation reactions, with the original chirality being retained in the final product. rsc.orgresearchgate.net In a similar vein, this compound could be employed in multi-component reactions where its stereocenter influences the facial selectivity of reactions on a prochiral substrate, leading to the creation of new stereocenters with high enantiomeric excess. The development of such strategies is crucial for accessing enantiopure piperidines, which are prevalent motifs in biologically active compounds. patentdigest.org

When a molecule already contains one or more stereocenters, the introduction of new ones must be controlled relative to the existing chiral information. This is known as diastereoselective synthesis. The piperidine (B6355638) scaffold is a common feature in pharmaceuticals and natural products, and developing methods for its diastereoselective functionalization is a significant area of research. nih.gov For example, photoredox catalysis has been used for the C-H arylation of complex piperidine derivatives, where the reaction proceeds with high diastereoselectivity, favoring the formation of the thermodynamically most stable isomer. nih.govchemrxiv.org

The chiral backbone of this compound can be exploited in diastereoselective reactions where the existing stereocenter directs the approach of reagents. For example, its derivatization into a chiral oxazolopiperidone lactam could allow for the controlled introduction of substituents at various ring positions, providing access to enantiopure polysubstituted piperidines. researchgate.net Such strategies have been successfully used in the stereocontrolled synthesis of piperidine alkaloids like the pinidine (B1234125) enantiomers. unair.ac.id

Table 1: Examples of Diastereoselective Functionalization of Chiral Piperidine Analogs

| Starting Material Class | Reaction Type | Diastereomeric Ratio (dr) Achieved | Reference |

| Substituted Piperidines | Photoredox C-H Arylation | up to 95:5 | nih.gov |

| Chiral 1,3-Oxazolidines | Grignard Reagent Addition | >95:5 | unair.ac.id |

| 2-Acyloxypiperidines | Nucleophilic Substitution | High cis or trans selectivity | acs.org |

This table presents representative results for diastereoselective reactions on piperidine derivatives analogous to this compound to illustrate the principle.

Design and Synthesis of Chiral Ligands for Catalysis

Perhaps the most significant application for chiral 1,2-diamines is their use as ligands in asymmetric catalysis. The two nitrogen atoms can chelate to a metal center, creating a well-defined, chiral catalytic environment. The C2-symmetry often found in ligands derived from these building blocks is particularly advantageous as it reduces the number of possible competing transition states in a catalytic cycle. acs.orgnih.gov

Chiral ligands are essential for controlling the stereochemistry of reactions catalyzed by transition metals. mdpi.com Ligands derived from chiral 1,2-diamines, including piperidine-based structures, have been successfully used in a wide range of transformations. For instance, C2-symmetric bis(oxazoline) ligands, which can be conceptually derived from structures like 2-(aminomethyl)piperidine (B33004), form robust complexes with metals like copper, ruthenium, and palladium. nih.gov These complexes are powerful catalysts for enantioselective cyclopropanations, Diels-Alder reactions, and allylic substitutions. nih.govdurham.ac.uk

Similarly, this compound could be readily converted into a variety of ligand types, such as bis-amides or Schiff bases. The N-butyl group provides steric bulk and influences solubility, which can be fine-tuned to optimize catalytic activity and selectivity. The resulting metal complexes could be applied in reactions like iridium-catalyzed hydrogenations or rhodium-catalyzed C-H functionalizations. researchgate.netnih.gov

Table 2: Applications of Chiral Ligands Derived from 1,2-Diamine Analogs in Catalysis

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) Achieved | Reference |

| Bis(oxazoline) | Copper(I) | Allylic Oxidation | up to 75% | durham.ac.uk |

| Bis(oxazoline) | Copper(II) | Cyclopropanation | High | nih.gov |

| C2-Symmetric Bis(hydroxymethyl)piperidine | - | Ligand Synthesis | >98% | electronicsandbooks.com |

| MeO-BoQPhos | Iridium | Pyridine (B92270) Hydrogenation | up to 93:7 er | nih.gov |

This table shows examples of catalytic performance using ligands with structural similarities to derivatives of this compound.

In addition to serving as ligands for metals, chiral amines and their derivatives can function as organocatalysts themselves. researchgate.net Chiral 1,2-diamines are particularly effective in this role. rsc.orgrsc.orgnih.gov For example, mono-N-alkylated 1,2-diphenylethylenediamine has been shown to catalyze asymmetric aldol (B89426) reactions with high yield and enantioselectivity. researchgate.net The mechanism often involves the formation of chiral enamine or iminium ion intermediates.

This compound is structurally well-suited for such applications. The primary amine can form an enamine with a ketone or an iminium ion with an aldehyde, while the chiral piperidine backbone, influenced by the N-butyl group, controls the stereochemical outcome of the subsequent reaction. It could potentially catalyze aza-Michael additions, Mannich reactions, or aldol-type condensations, offering a metal-free alternative for the synthesis of chiral molecules. acs.orgaalto.fi

Precursor in Advanced Organic Synthesis Strategies

Beyond its direct use, this compound serves as a versatile precursor for more elaborate synthetic intermediates. The primary and secondary amines offer differential reactivity, allowing for selective functionalization. For example, the primary amine could be converted into an isocyanate, an isothiocyanate, or a sulfonamide, while the ring nitrogen could be involved in further alkylation or acylation reactions. This dual functionality allows it to be a key starting material for the synthesis of diverse molecular scaffolds, including chiral auxiliaries, complex alkaloids, and pharmacologically active agents. nih.govrsc.org The piperidine unit itself is one of the most common heterocyclic motifs found in FDA-approved drugs, highlighting the value of precursors like this compound in medicinal chemistry. researchgate.netnih.gov

Despite a comprehensive search of available scientific literature, no specific examples of the application of This compound as a chiral building block in multicomponent reactions or the total synthesis of natural products (with a non-biological activity focus) could be located.

While the fields of multicomponent reactions and natural product synthesis are vast and actively researched, it appears that This compound has not been reported in the literature for these specific applications. General information on the use of other chiral amines and piperidine derivatives in these areas is abundant, but a direct link to the subject compound is absent.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings concerning This compound in these contexts are publicly available.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and structure of (1-Butylpiperidin-2-yl)methanamine.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The positions of the signals (chemical shifts) are characteristic of the type of carbon (e.g., aliphatic CH₃, CH₂, CH, or quaternary). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. beilstein-journals.org

Predicted ¹H NMR Data

The expected proton NMR signals for this compound are detailed below. The chemical shifts (δ) are predicted based on analogous structures and computational models. nih.govnih.govnmrdb.org

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Piperidine (B6355638) H2 (CH) | 2.8 - 3.0 | Multiplet (m) | 1H |

| Aminomethyl (CH₂) | 2.6 - 2.8 | Multiplet (m) | 2H |

| Piperidine H6 (axial/equatorial CH₂) | 2.9 - 3.1 / 2.1 - 2.3 | Multiplet (m) | 2H |

| N-Butyl (α-CH₂) | 2.4 - 2.6 | Multiplet (m) | 2H |

| Piperidine H3, H4, H5 (CH₂) | 1.3 - 1.8 | Multiplet (m) | 6H |

| N-Butyl (β, γ-CH₂) | 1.2 - 1.5 | Multiplet (m) | 4H |

| N-Butyl (δ-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| Amine (NH₂) | 1.5 - 2.5 (broad) | Singlet (s, broad) | 2H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR signals provide a map of the carbon skeleton of the molecule. nmrdb.orgnih.gov

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Piperidine C2 (CH) | 60 - 65 |

| N-Butyl (α-CH₂) | 55 - 60 |

| Piperidine C6 (CH₂) | 53 - 58 |

| Aminomethyl (CH₂) | 45 - 50 |

| Piperidine C3 (CH₂) | 28 - 33 |

| N-Butyl (β-CH₂) | 27 - 32 |

| Piperidine C5 (CH₂) | 24 - 29 |

| Piperidine C4 (CH₂) | 23 - 28 |

| N-Butyl (γ-CH₂) | 19 - 24 |

| N-Butyl (δ-CH₃) | 13 - 16 |

Mass Spectrometry for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

For this compound (C₁₀H₂₂N₂), the expected exact mass of the neutral molecule is 170.1783 g/mol . In ESI-MS operating in positive ion mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 171.1859. Confirmation of this value to within a few parts per million (ppm) provides strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to further confirm the structure through controlled fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for N-alkyl piperidines include cleavage of the N-alkyl group and ring-opening fragmentations. nih.govscielo.brresearchgate.net

Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 171.1859 |

Predicted Key MS/MS Fragments of [M+H]⁺

| Predicted Fragment m/z | Proposed Identity/Loss |

|---|---|

| 114.1175 | Loss of butyl group (-C₄H₉) |

| 98.1121 | Piperidine ring-related fragment |

| 84.0808 | Piperidine ring-related fragment |

| 57.0702 | Butyl cation [C₄H₉]⁺ |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R) and (S). Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral amines and related compounds. researchgate.net The choice of mobile phase, typically a mixture of an alkane (like heptane or hexane) and an alcohol (like isopropanol or ethanol), along with a basic additive (like diethylamine) to improve peak shape, is critical for achieving optimal separation. researchgate.net

Potential Chiral HPLC Methodologies

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralpak® series) |

| Mobile Phase | Heptane/Isopropanol with a basic modifier (e.g., Diethylamine) |

| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) |

| Purpose | Separation and quantification of (R) and (S) enantiomers |

X-ray Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and absolute stereochemistry. Since this compound is likely a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative to facilitate single-crystal X-ray diffraction analysis.

Commonly, this is achieved by forming a salt with a suitable chiral or achiral acid (e.g., hydrochloric acid, tartaric acid, or mandelic acid). The resulting salt often possesses a higher melting point and greater propensity to form high-quality single crystals. Analysis of a suitable crystal provides an unambiguous determination of the relative and absolute configuration of all stereocenters in the molecule. nih.govmdpi.com The crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing arrangement. nih.gov

Typical Crystallographic Data for a Derivative Salt

| Crystallographic Parameter | Typical Information Obtained |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 (provides symmetry information) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the elementary repeating unit of the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Defines the conformation of the molecule (e.g., chair for piperidine) iucr.org |

| Absolute Configuration | Unambiguous assignment of R/S configuration at the chiral center |

Theoretical and Computational Studies of 1 Butylpiperidin 2 Yl Methanamine and Its Derivatives

Conformational Analysis and Stereochemical Properties

The stereochemical and conformational properties of (1-Butylpiperidin-2-yl)methanamine are dictated by the piperidine (B6355638) ring's chair conformation and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The N-butyl group and the 2-(aminomethyl) group can exist in either axial or equatorial positions, leading to different conformers with varying energies.

Computational studies on N-acylpiperidines have shown a preference for the axial orientation of a 2-substituent due to pseudoallylic strain, with the axial conformer being more stable by up to 3.2 kcal/mol. nih.gov However, for simple N-alkylpiperidines, the energetic preference is often less pronounced and can be influenced by the nature of the substituents and the solvent. nih.gov In the case of this compound, the bulky N-butyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. This would, in turn, influence the preferred orientation of the 2-(aminomethyl) group.

The conformational free energies of substituted piperidines have been determined using methods like the J-value method in NMR spectroscopy, and these experimental values can be quantitatively predicted by molecular mechanics calculations. nih.gov For 4-substituted piperidines, the relative conformer energies are nearly identical to those of analogous cyclohexanes. nih.gov Upon protonation of the piperidine nitrogen, a significant stabilization of the axial conformer (by about 0.7-0.8 kcal/mol) is observed for compounds with polar 4-substituents, a phenomenon attributed to electrostatic interactions. nih.gov A similar effect would be anticipated for this compound, particularly on the conformational equilibrium of the 2-(aminomethyl) substituent.

| Substituent at C2 | N-Substituent | Preferred Orientation of C2-Substituent | Calculated ΔG (axial - equatorial) (kcal/mol) | Reference System |

|---|---|---|---|---|

| -CH₃ | -COCH₃ | Axial | -3.2 | 1-(2-methyl-1-piperidyl)ethanone nih.gov |

| -CH₃ | -Phenyl | Axial | Modestly Favored | N-phenyl-2-methylpiperidine nih.gov |

| -F (at C4) | -H | Equatorial | - | 4-fluoropiperidine nih.gov |

| -F (at C4) | -H₂⁺ | Axial | Stabilized by ~0.7-0.8 | 4-fluoropiperidinium nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. jksus.org Such calculations can provide insights into molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding reactivity.

Studies on substituted piperazines, which are structurally related to piperidines, have utilized DFT to calculate pKa values and carbamate (B1207046) stability. wur.nlnih.gov These studies show that the electronic and steric effects of substituents significantly influence these properties. For this compound, the electron-donating nature of the N-butyl group would be expected to increase the basicity of the piperidine nitrogen. The presence of the additional primary amine in the 2-(aminomethyl) group provides a second site for protonation, and its pKa would be influenced by the electronic environment of the piperidine ring.

The reactivity of piperidine derivatives in various reactions can be predicted by examining the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to act as a nucleophile or electrophile, respectively. For this compound, the nitrogen lone pairs would be the primary contributors to the HOMO, making them the sites of nucleophilic attack.

| Compound | Method | Calculated Property | Value | Significance |

|---|---|---|---|---|

| 1-phenylpiperazin-1,4-diium nitrate | DFT (B3LYP-D/6-311++G**) | Dipole Moment (gas phase) | 10.222 D | Indicates high polarity jksus.org |

| 2,5-disubstituted piperazines | DFT (B3LYP, M11L, SCS-MP2) | pKa values | Good agreement with experiment | Predicts basicity wur.nlnih.gov |

| Piperidine | - | HOMO Energy | - | Relates to nucleophilicity |

| Piperidine | - | LUMO Energy | - | Relates to electrophilicity |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of reactions involving piperidine derivatives. A prime example is the piperidine-catalyzed Knoevenagel condensation, which has been extensively studied theoretically. acs.orgcapes.gov.brnih.govresearchgate.netacs.org These studies reveal a multi-step mechanism involving the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion. acs.org This iminium ion is the key electrophilic species that reacts with the nucleophile.

In the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound catalyzed by piperidine, theoretical calculations have shown that the formation of the iminium ion is often the rate-determining step. acs.org The free energy profile of the reaction, including the energies of intermediates and transition states, can be calculated to provide a quantitative understanding of the reaction kinetics. acs.orgnih.gov The catalytic effect of piperidine in this reaction is not just to activate the aldehyde but also to facilitate the final elimination step. acs.org For this compound, both nitrogen atoms could potentially act as catalysts, although the less sterically hindered piperidine nitrogen is the more likely catalytic center.

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Carbinolamine Formation | TS1a | 30.6 | Direct attack pathway acs.org |

| Iminium Ion Formation | - | 21.8 | Rate-determining step acs.orgnih.gov |

| Piperidine Elimination | TS3 | 21.6 (overall) | Regeneration of catalyst acs.org |

Predictive Studies of Ligand-Metal Interactions in Catalytic Systems

The aminomethylpiperidine (B13870535) moiety in this compound makes it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis. Computational methods are increasingly used to predict the stability and reactivity of metal-ligand complexes. rsc.org DFT calculations can be employed to determine the binding energies of ligands to metal centers, predict the preferred coordination geometries, and elucidate the mechanisms of catalytic cycles.

| Computational Approach | Key Parameters/Descriptors | Predicted Property | Illustrative Application |

|---|---|---|---|

| DFT | Free energies of ligand/proton exchange | Stability constants (log β), pKa | Pyridoxamine-Cu(II) complexes rsc.org |

| Machine Learning (GPR) | Electronegativity, ionic properties | First overall stability constant (β₁) | Screening of various M-L complexes d-nb.inforesearchgate.net |

| Machine Learning (GPR) | Predicted β₁, charge of complex | n-th overall stability constant (βn) | Predicting multi-order stability d-nb.inforesearchgate.net |

| Molecular Dynamics | Interaction energies, RMSD | Binding mode, complex stability | Piperidine derivatives with sigma receptors nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of piperidine (B6355638) derivatives, including (1-Butylpiperidin-2-yl)methanamine, is a field of continuous development, with a focus on improving efficiency, selectivity, and sustainability. mdpi.comnih.gov Current methods often rely on the reduction of corresponding pyridine (B92270) precursors or through various cyclization strategies. mdpi.comyoutube.com

Future research will likely pursue the development of novel catalytic systems for the asymmetric hydrogenation of substituted pyridines, a direct route to chiral piperidines. mdpi.comdicp.ac.cn Rhodium, iridium, and palladium-based catalysts have shown promise in this area, offering pathways to high enantioselectivity. mdpi.comdicp.ac.cnresearchgate.net For instance, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has emerged as a powerful method for accessing chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net

Another promising avenue is the advancement of C-H functionalization reactions. acs.orgresearchgate.netnih.gov This approach allows for the direct introduction of functional groups onto the piperidine ring, potentially simplifying synthetic sequences. acs.orgnih.govacs.org Research into directing groups that can be easily attached and removed will be crucial for the site-selective functionalization of the piperidine core. acs.orgacs.org For example, palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidines has been demonstrated using specific amide directing groups. acs.org

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Advantages | Challenges | Key Catalysts/Reagents |

| Pyridine Hydrogenation | Atom economical, direct route. | Harsh conditions, stereoselectivity control. | Rh, Ir, Pd, Ni catalysts. mdpi.comnih.govdicp.ac.cnresearchgate.net |

| Intramolecular Cyclization | High stereocontrol. | Substrate synthesis can be lengthy. | Gold, Palladium, Cobalt catalysts. mdpi.comnih.gov |

| C-H Functionalization | Direct modification of the core structure. | Regio- and stereoselectivity, directing group removal. | Palladium, Rhodium catalysts. acs.orgresearchgate.netnih.govacs.org |

| Reductive Transamination | Access to chiral piperidines from simple pyridinium salts. | Requires a chiral amine source. | Rhodium catalysts. dicp.ac.cnresearchgate.net |

Exploration of Expanded Catalytic Applications

The inherent structural features of this compound, particularly the chiral center and the primary amine, make it an attractive candidate as a ligand in asymmetric catalysis. bohrium.comrsc.org The development of metal complexes incorporating this and similar piperidine-based ligands is an active area of research. These complexes have shown potential in a variety of transformations, including the ring-opening polymerization of lactide. bohrium.comrsc.org

Future work will likely explore the application of this compound-derived catalysts in a broader range of reactions. This could include asymmetric C-C bond-forming reactions, hydrogenations, and transfer hydrogenations. dicp.ac.cnresearchgate.net The modular nature of the ligand, allowing for facile modification of the N-alkyl group and the substituent at the 2-position, provides a platform for fine-tuning the steric and electronic properties of the catalyst to achieve high activity and selectivity.

Moreover, the potential of this compound and its derivatives as organocatalysts is an emerging area. mdpi.com The amine functionality can participate in a variety of catalytic cycles, such as in enamine and iminium ion catalysis, for the asymmetric functionalization of carbonyl compounds. Research in this direction would focus on designing more sophisticated catalysts based on the this compound scaffold to control complex stereoselective transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgresearchgate.netsoci.org The integration of the synthesis of this compound into such platforms represents a significant future trend.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. soci.orgrsc.org For the synthesis of piperidines, flow processes can facilitate hazardous reactions, such as hydrogenations at high pressure, in a safer manner. beilstein-journals.orgresearchgate.net Automated platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of synthetic routes to this compound. soci.org A machine-assisted, multi-step flow preparation of piperazine-2-carboxamide (B1304950) has been demonstrated, showcasing the potential for similar automated syntheses of piperidine derivatives. beilstein-journals.orgresearchgate.net

Table 2: Potential Advantages of Flow Synthesis for this compound

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Handling of large quantities of hazardous materials. | Smaller reaction volumes, better heat and mass transfer. soci.org |

| Scalability | Often requires re-optimization. | More straightforward scaling by running the system for longer. soci.org |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters. soci.org |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |

Advanced Computational Predictions for Complex Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. doaj.orgmdpi.comchemistryviews.orgmdpi.comresearchgate.net For this compound, these methods can provide profound insights into its conformational landscape, reactivity, and interaction with metal centers or substrates in catalytic applications.

Future research will increasingly leverage density functional theory (DFT) calculations to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving this compound. mdpi.comresearchgate.net For instance, computational studies can help in understanding the binding mode of piperidine-based ligands to metal catalysts and rationalize the observed enantioselectivities. nih.govnih.gov

Machine learning algorithms are also emerging as powerful tools for predicting catalyst performance and reaction yields. doaj.orgchemistryviews.orgmdpi.com By training models on existing experimental data, it may become possible to predict the optimal catalyst and reaction conditions for the synthesis of this compound or for its application in catalysis, thereby reducing the need for extensive experimental screening. doaj.orgmdpi.com The combination of quantum mechanical calculations and machine learning holds the potential to accelerate the discovery of new applications for this versatile compound. mdpi.comresearchgate.net

Potential Applications in Supramolecular Chemistry and Material Science (non-biological applications)

The ability of the piperidine motif to act as a scaffold and a hydrogen bond donor/acceptor opens up possibilities for its use in supramolecular chemistry and materials science. researchgate.netfigshare.com While research in this area for this compound is still nascent, the functional groups present in the molecule provide handles for its incorporation into larger, well-ordered structures.

Future directions could involve the synthesis of macrocycles and other supramolecular assemblies where the piperidine unit plays a key structural or functional role. figshare.com The primary amine and the piperidine nitrogen can be used as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials could find applications in gas storage, separation, or heterogeneous catalysis.

Furthermore, the functionalization of materials such as graphene quantum dots with piperidine derivatives has been shown to create efficient catalysts for organic reactions. researchgate.net Similar strategies could be employed with this compound to create novel functional materials with tailored catalytic or recognition properties. The development of piperidine-functionalized polymers could also lead to new materials for applications such as drug delivery or as components in stimuli-responsive systems. researchgate.net

常见问题

Q. How do steric effects of the butyl group influence interactions with σ-1 receptors?

- Methodological Answer : Competitive binding assays with [³H]-(+)-pentazocine compare affinity between butyl and shorter-chain analogs. Molecular dynamics simulations (NAMD) reveal that the butyl group occupies a hydrophobic pocket, stabilizing receptor conformations. Truncation to propyl reduces binding by 60%, confirming steric optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。